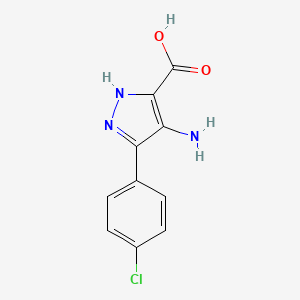
4'-Fluorochalcone, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluorochalcone, (Z)-, also known as (Z)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is a fluorinated derivative of chalcone. Chalcones are a group of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorochalcone, (Z)- typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods: While specific industrial production methods for 4’-Fluorochalcone, (Z)- are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluorochalcone, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation.
Alcohols and Ketones: Formed through reduction.
Substituted Chalcones: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4’-Fluorochalcone, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 4’-Fluorochalcone, (Z)- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4’-Methoxychalcone: Similar structure but with a methoxy group instead of a fluorine atom.
4’-Chlorochalcone: Contains a chlorine atom instead of fluorine.
4’-Bromochalcone: Contains a bromine atom instead of fluorine.
Comparison:
Propiedades
Número CAS |
72758-70-4 |
|---|---|
Fórmula molecular |
C15H11FO |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
(Z)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6- |
Clave InChI |
VKNQSJQWRINEFS-WDZFZDKYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


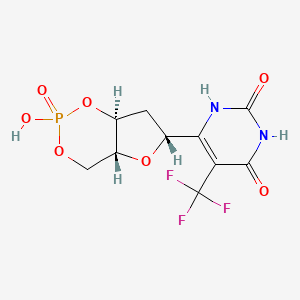
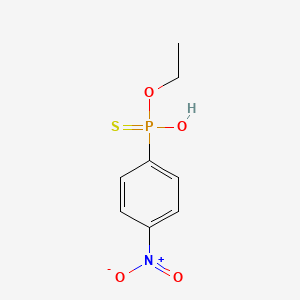
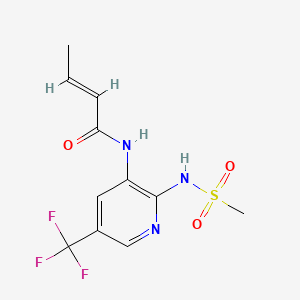

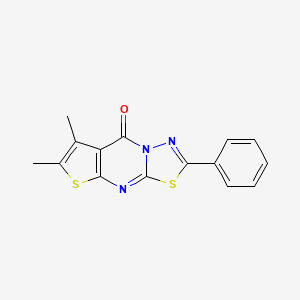

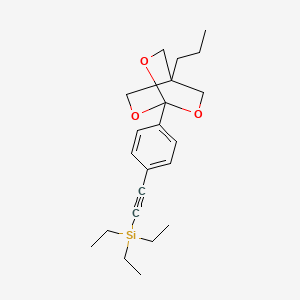
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


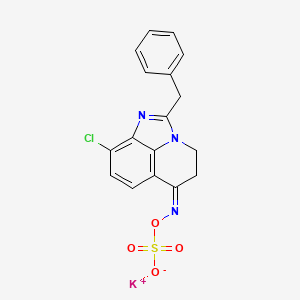
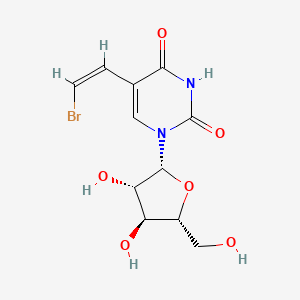
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
